molecular formula C20H14N2OS2 B2373366 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE CAS No. 392236-90-7

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2373366
CAS No.: 392236-90-7
M. Wt: 362.47
InChI Key: RIOJSYCANVLPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring and a thiophene ring Thiazole and thiophene are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings

Mechanism of Action

Target of Action

Similar thiazole derivatives have shown potent antimicrobial activity

Mode of Action

The exact mode of action of this compound is currently unknown. It’s suggested that similar thiazole derivatives may have a membrane perturbing as well as intracellular mode of action . This suggests that the compound could interact with its targets, leading to changes in the cell membrane and intracellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival .

Pharmacokinetics

A study on a similar compound suggests good drug-likeness properties , which could imply favorable ADME properties

Result of Action

Based on the antimicrobial activity of similar thiazole derivatives , it can be hypothesized that this compound may lead to the inhibition of microbial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic methods for thiazole rings include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and times .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)22-20-21-17(13-25-20)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJSYCANVLPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.